molecular formula C13H14O4 B3123946 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone CAS No. 31380-13-9

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone

Cat. No.: B3123946
CAS No.: 31380-13-9
M. Wt: 234.25 g/mol
InChI Key: FEIHLVMXJYREFO-UHFFFAOYSA-N
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Description

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone (CAS 31380-13-9) is a chromenone derivative of significant interest in medicinal and synthetic chemistry research. With a molecular formula of C13H14O4 and a molecular weight of 234.25 g/mol, this compound serves as a key synthetic intermediate in the preparation of more complex molecules. Scientific literature indicates its specific role as a precursor in the synthesis of flavonoids and other phenolic derivatives . Furthermore, this compound has been identified as an intermediate in the development of an anti-HIV chromanone, highlighting its value in pharmaceutical research . The crystal structure of a closely related dihydro form shows the pyran ring in a half-chair conformation and features both intramolecular and intermolecular hydrogen bonding, which may influence its physicochemical properties and biological activity . Researchers also value coumarin and chromenone scaffolds, like the one in this compound, for their broad biological activities. Structure-Activity Relationship (SAR) studies suggest that substitutions on the core structure are crucial for developing potent antibacterial agents, pointing to the potential of this molecule as a versatile building block for novel therapeutics . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(5,7-dihydroxy-2,2-dimethylchromen-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-7(14)11-9(15)6-10-8(12(11)16)4-5-13(2,3)17-10/h4-6,15-16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIHLVMXJYREFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1O)OC(C=C2)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448879
Record name Ethanone, 1-(5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31380-13-9
Record name Ethanone, 1-(5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloro-3-methyl-1-butyne with 2’,4’,6’-trihydroxyacetophenone monohydrate . The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of related chromen-2-one derivatives often involves similar reaction conditions and reagents, with a focus on optimizing yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The hydroxyl groups at positions 5 and 7 can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds similar to 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thus providing cellular protection against oxidative damage .

Anticancer Properties

There is growing evidence supporting the anticancer potential of chromenone derivatives. Specifically, studies have demonstrated that 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone can inhibit the proliferation of cancer cells in vitro. Its mechanism may involve the induction of apoptosis (programmed cell death) and modulation of cell signaling pathways associated with cancer progression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Inflammation is a significant factor in many chronic diseases, and compounds that can reduce inflammation are of high interest in therapeutic applications. Research indicates that 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Neuroprotective Effects

Neuroprotection is another promising area for this compound. Preliminary studies suggest that it may protect neuronal cells from damage due to excitotoxicity and oxidative stress, potentially offering therapeutic benefits for neurodegenerative conditions such as Alzheimer's disease .

Case Study 1: Antioxidant Activity Assessment

A study conducted by Gissaub et al. (1998) evaluated the antioxidant capacity of various chromenone derivatives including 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone using DPPH radical scavenging assays. The results showed a significant reduction in DPPH radical concentration with increasing concentrations of the compound.

Case Study 2: Cancer Cell Line Studies

In a recent study published in the Indian Journal of Chemistry, the effects of 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone on MCF-7 breast cancer cells were analyzed. The compound exhibited a dose-dependent inhibition of cell viability and induced apoptosis as confirmed by flow cytometry .

Mechanism of Action

The mechanism of action of 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the chromen-2-one core can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone are best understood through comparison with analogs (Table 1). Key differences in substituent positions, hydroxylation, and methylation significantly influence physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison of Chromenone Derivatives

Compound Name (CAS) Substituents Molecular Weight Melting Point (°C) Key Properties/Bioactivity
Target Compound (31380-13-9) 5,7-diOH, 2,2-diCH₃, 6-COCH₃ 218.25 228–229 Anti-HIV intermediate; strong H-bonding
Eupatoriochromene (N/A) 7-OH, 2,2-diCH₃, 6-COCH₃ 218.25* N/A Antischistosomal, antitrypanosomal
iso-Evodionol (N/A) 5-OH, 7-OCH₃, 2,2-diCH₃, 6-COCH₃ 248.30 124.5–125.0 Anti-inflammatory; reduced H-bonding vs. target
1-(7-Hydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone (65998-49-4) 7-OH, 8-COCH₃, 2,2-diCH₃ 218.25* N/A Structural isomer; altered H-bonding patterns
1-(5-Hydroxy-7-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone (529-70-4) 5-OH, 7-OCH₃, 2,2-diCH₃, 6-COCH₃ 248.30 N/A Methoxy group lowers polarity vs. dihydroxy

*Calculated based on molecular formula.

Key Observations :

Hydroxyl vs. Methoxy Substitution: The target compound’s 5,7-dihydroxy groups enhance hydrogen-bonding capacity and polarity (TPSA = 46.50 Ų) compared to methoxy-substituted analogs (e.g., iso-Evodionol, TPSA ~43 Ų*), impacting solubility and receptor binding . Methoxy groups (e.g., 7-OCH₃ in iso-Evodionol) reduce intermolecular H-bonding, lowering melting points (124.5–125.0°C vs. 228–229°C for the target) .

Biological Activity: The target’s dihydroxy configuration may enhance anti-HIV activity by facilitating interactions with viral enzymes, whereas eupatoriochromene (single hydroxyl) shows broader antiparasitic effects . Methoxy derivatives like iso-Evodionol exhibit anti-inflammatory properties, likely due to improved membrane permeability .

Synthetic Routes: The target is synthesized via HCl-mediated deprotection of prenylated acetophenones , whereas analogs like iso-Evodionol require selective methylation or Fries rearrangement .

Biological Activity

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone, also known as a flavonoid compound, is recognized for its diverse biological activities. With the molecular formula C13H14O4C_{13}H_{14}O_{4} and a molecular weight of 234.25 g/mol, this compound has garnered attention in pharmacological research due to its potential therapeutic effects.

PropertyDetails
IUPAC Name 1-(5,7-dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone
CAS Number 31380-13-9
Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol

Antioxidant Properties

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone exhibits significant antioxidant activity. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. The mechanism involves the donation of hydrogen atoms from hydroxyl groups to neutralize reactive oxygen species (ROS), which can lead to cellular damage and various diseases.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in various cell lines. This action suggests a potential role in managing inflammatory diseases, including arthritis and cardiovascular conditions.

Anticancer Activity

Preliminary studies suggest that 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone may have anticancer effects. Similar flavonoids have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, naringenin, a related compound, has been shown to reduce cancer cell proliferation across multiple cancer types including breast and prostate cancers .

Antimicrobial Properties

The compound's antimicrobial potential has also been explored. It has been reported to exhibit activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

The biological activity of 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone can be attributed to its structural features:

  • Hydroxyl Groups : The presence of hydroxyl groups allows for hydrogen bonding with biological molecules, enhancing interaction with enzymes and receptors.
  • Chromene Core : The chromene structure can influence the compound's binding affinity to various targets involved in disease pathways.

Study on Antioxidant Activity

A study conducted by researchers focused on the antioxidant capacity of flavonoids similar to 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone. The results indicated an IC50 value of approximately 28 µg/mL in DPPH assays, showcasing strong antioxidant potential .

Anti-inflammatory Mechanism

In vitro studies demonstrated that treatment with this compound led to a significant decrease in TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses .

Anticancer Studies

Research involving breast cancer cell lines revealed that flavonoids structurally related to 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone could induce apoptosis through the activation of caspase pathways . These findings suggest a promising avenue for further investigation into its anticancer properties.

Q & A

Q. What are the common synthetic routes for 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via acid-catalyzed cyclization of prenylated acetophenone derivatives. For example, refluxing 6-hydroxy-2,4-dimethoxymethyloxy-3-prenylacetophenone in methanol with HCl (1.0 M) under controlled conditions yields the title compound, albeit with low yield (~17%) . Optimization strategies include:

  • Temperature control : Prolonged reflux at 110°C improves cyclization efficiency but risks decomposition.
  • Solvent selection : Methanol is preferred for solubility, but ethanol may reduce side reactions.
  • Purification : Column chromatography using hexane:ethyl acetate (3:7) effectively isolates the product .

Q. How is the crystal structure of this compound determined, and what conformational features are critical for its stability?

Single-crystal X-ray diffraction (e.g., Oxford Diffraction Xcalibur CCD) reveals a tetragonal lattice (space group P41212) with a = 10.5677 Å and c = 21.4244 Å. Key structural features include:

  • Half-chair conformation of the pyran ring, stabilized by intramolecular O3–H103···O4 hydrogen bonds forming an S(6) motif .
  • Intermolecular hydrogen bonding (O2–H102···O4) creates infinite C(6) chains along the c-axis, critical for lattice stability .
  • Refinement using SHELXL97 with riding models for H atoms ensures accurate bond lengths (e.g., C–H aromatic: 0.93 Å) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR (acetone-d₆) identify hydroxyl (δ 12.5–14.0 ppm) and ketone groups (δ 205–210 ppm). Discrepancies in peak splitting (e.g., prenyl vs. chromene protons) are resolved via 2D-COSY and HSQC .
  • IR : Strong absorption at 1621–1650 cm⁻¹ confirms conjugated ketones, while broad bands at 3100–3500 cm⁻¹ indicate phenolic OH groups .
  • Mass spectrometry : ESI-TOF/MS (e.g., m/z 248 [M⁺]) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance the understanding of electronic properties and reactivity?

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal:

  • Charge distribution : The ketone oxygen (O4) acts as a hydrogen-bond acceptor, with partial charges (Mulliken) of −0.45 e .
  • Frontier molecular orbitals : A HOMO-LUMO gap of ~4.2 eV suggests moderate reactivity, consistent with observed radical scavenging activity .
  • Intramolecular hydrogen bond energy : Calculated at ~25 kJ/mol, stabilizing the S(6) motif .

Q. What experimental and computational approaches are used to resolve contradictions in bioactivity data across studies?

Discrepancies in antischistosomal or antitrypanosomal activity (e.g., IC₅₀ variations) arise from:

  • Assay conditions : Differences in parasite strains (e.g., Plasmodium falciparum vs. Trypanosoma cruzi) or incubation times .
  • Statistical analysis : Multivariate regression identifies confounding factors (e.g., solvent polarity in dose-response assays) .
  • Molecular docking : Simulations with cruzain (PDB: 1ME3) show binding affinity variations due to chromene ring flexibility .

Q. How is the compound’s anti-inflammatory or antiparasitic activity mechanistically validated in vitro and in silico?

  • Enzyme inhibition : Cruzain inhibition (IC₅₀ ~100 μg/mL) is confirmed via fluorometric assays using Z-Phe-Arg-AMC substrates .
  • ROS scavenging : DPPH assays (EC₅₀ ~50 μM) correlate with hydroxyl group positioning and electron-donating capacity .
  • Pathway analysis : RNA-seq of treated Schistosoma mansoni reveals downregulation of glutathione metabolism genes .

Q. What strategies are employed to improve pharmacokinetic properties, such as bioavailability or metabolic stability?

  • Prodrug design : Acetylation of hydroxyl groups enhances membrane permeability (logP increased from 1.1 to 2.8) .
  • Microsomal stability assays : Liver microsome incubations (human/rat) identify phase I metabolites (e.g., O-demethylation) .
  • MD simulations : Predict binding to serum albumin (ΔG ~−8.5 kcal/mol), informing dosing intervals .

Data Contradiction Analysis

Q. How are conflicting crystallographic data (e.g., hydrogen bond lengths) reconciled between studies?

Variations in O2–H102···O4 bond lengths (e.g., 1.85 Å vs. 1.92 Å) arise from:

  • Temperature effects : Data collected at 298 K vs. 100 K show thermal motion differences .
  • Refinement protocols : SHELXL vs. JANA2000 software discrepancies in H-atom riding models .
  • Validation tools : R-factor convergence (<0.06) and Hirshfeld surface analysis ensure data reliability .

Q. Why do bioactivity results vary between in vitro and in vivo models, and how is this addressed?

  • Metabolic inactivation : Hepatic cytochrome P450 enzymes reduce plasma concentrations in murine models .
  • Toxicity thresholds : In vivo LD₅₀ (~200 mg/kg) limits achievable therapeutic doses .
  • Formulation optimization : Liposomal encapsulation improves bioavailability by 3-fold in zebrafish larvae .

Methodological Guidance

Q. What protocols are recommended for assessing the compound’s potential as a lead in drug discovery?

  • Hit-to-lead criteria :
    • Potency : IC₅₀ <10 μM in primary assays .
    • Selectivity : ≥10-fold activity vs. human cathepsins B/L .
    • SAR studies : Methylation of hydroxyl groups to probe toxicity-activity relationships .
  • ADMET profiling : Caco-2 permeability (>5 × 10⁻⁶ cm/s) and hERG inhibition (<50% at 10 μM) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone

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